Pyridine Nitrogen Basicity: 2-Fluoro vs. 4-Fluoro Regioisomer — A >10,000-Fold Difference in Proton Affinity
The 2-fluoropyridin-4-yl group in the target compound positions fluorine ortho to the pyridine nitrogen, producing a profound electron-withdrawing effect that reduces the conjugate acid pKa of the pyridine N to approximately -0.44. In contrast, the 4-fluoropyridin-2-yl regioisomer (CAS 1707358-01-7) places fluorine para to the pyridine nitrogen, yielding a conjugate acid pKa of approximately 3.63 [1]. This represents a ΔpKa of approximately 4.07 units, corresponding to a >10,000-fold difference in proton affinity. Since the pyridine nitrogen in 2-fluoroaminopyridine scaffolds commonly serves as the hinge-binding hydrogen-bond acceptor in kinase active sites, this basicity difference directly impacts target engagement affinity for kinases where the hinge region presents a hydrogen-bond donor [2].
| Evidence Dimension | Pyridine nitrogen basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | 2-Fluoropyridin-4-yl isomer: pKa (conjugate acid) ≈ -0.44 |
| Comparator Or Baseline | 4-Fluoropyridin-2-yl isomer (CAS 1707358-01-7): pKa (conjugate acid) ≈ 3.63 |
| Quantified Difference | ΔpKa ≈ 4.07; >10,000-fold difference in proton affinity (Ka ratio) |
| Conditions | Aqueous solution, 25°C; reference pKa values from heterocyclic chemistry literature (Joule & Mills, 2010) |
Why This Matters
For procurement decisions in kinase inhibitor programs, the 2-fluoro regioisomer's drastically lower pyridine basicity means the nitrogen is a far weaker hydrogen-bond acceptor, which may reduce hinge-binding affinity but can improve selectivity against off-target kinases that require strong hinge H-bond interactions.
- [1] Joule, J.A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, 2010. Conjugate acid pKa values: 2-fluoropyridine ≈ -0.44; 4-fluoropyridine ≈ 3.63; unsubstituted pyridine = 5.23. View Source
- [2] Record details – Medical University of Lublin (ppm.umlub.pl). Descriptor: 'A piperidine and aminopyridine derivative that acts as an inhibitor of RECEPTOR PROTEIN-TYROSINE KINASES, including ANAPLASTIC LYMPHOMA KINASE (ALK) and HEPATOCYTE GROWTH FACTOR RECEPTOR (HGFR; c-Met).' This annotation establishes the kinase inhibitor context for the scaffold class. View Source
